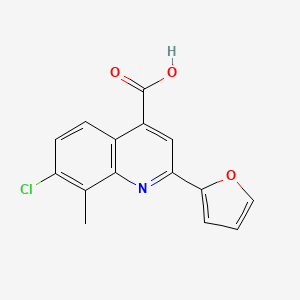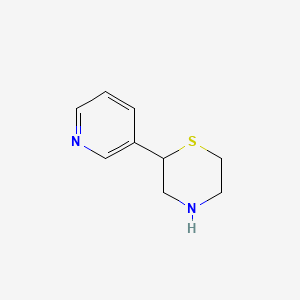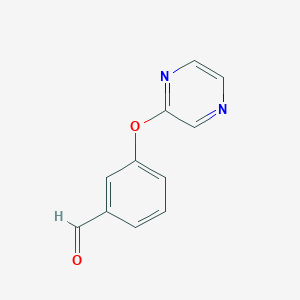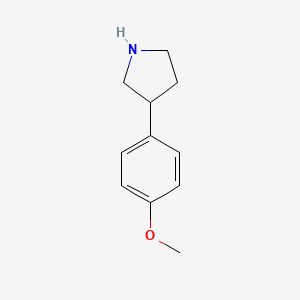
3-(4-Méthoxyphényl)pyrrolidine
Vue d'ensemble
Description
3-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the CAS Number: 91246-26-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(4-methoxyphenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Methoxyphenyl)pyrrolidine are not available, it’s worth noting that the pyrrolidine ring and its derivatives have been used in the synthesis of various bioactive molecules . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)pyrrolidine is a liquid at room temperature . The InChI Code for this compound is 1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 .Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés de la 3-(4-Méthoxyphényl)pyrrolidine ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés ont démontré une efficacité contre diverses souches bactériennes, ce qui en fait des candidats potentiels pour le développement de nouveaux antibiotiques .
Recherche anticancéreuse
Le cycle pyrrolidine, une structure centrale dans la this compound, est présent dans de nombreuses molécules pharmacologiquement actives. Des recherches ont indiqué que les dérivés de ce composé peuvent présenter des activités antitumorales, qui sont précieuses dans le développement de médicaments anticancéreux .
Neuropharmacologie
Des études suggèrent que certains dérivés de la pyrrolidine peuvent influencer les fonctions neurologiques. Par exemple, ils peuvent affecter la libération de glutamate dans le cerveau, ce qui est important pour la compréhension et le traitement des troubles neurologiques .
Gestion du diabète
Les dérivés de la pyrrolidine ont été associés à la gestion du diabète. Des composés liés à la this compound ont montré un potentiel dans la réduction des niveaux de glucose sanguin, ce qui est bénéfique pour le traitement du diabète et des conditions associées .
Propriétés anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés de la pyrrolidine les rend intéressants pour le traitement des maladies inflammatoires chroniques. Des recherches indiquent que ces composés peuvent être utilisés pour développer des médicaments qui soulagent l'inflammation .
Inhibition enzymatique
La this compound et ses dérivés se sont avérés inhiber diverses enzymes, telles que la cholinestérase et l'anhydrase carbonique. Cet effet inhibiteur enzymatique est important pour le traitement de conditions telles que le glaucome et la myasthénie grave .
Safety and Hazards
This compound is classified under GHS07 for safety . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and to ensure adequate ventilation .
Orientations Futures
The pyrrolidine ring, as found in 3-(4-Methoxyphenyl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research could focus on how the chiral moiety influences kinase inhibition .
Mécanisme D'action
Target of Action
The pyrrolidine ring is a common feature in many bioactive compounds and is used widely by medicinal chemists to obtain compounds for the treatment of various diseases . .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can interact with various targets due to their ability to efficiently explore the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
A study on the biosynthetic pathway of tetramate bripiodionen, a compound bearing a similar pyrrolidine-2,4-dione skeleton, might provide some insights
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZBLIRYUFEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397626 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91246-26-3 | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
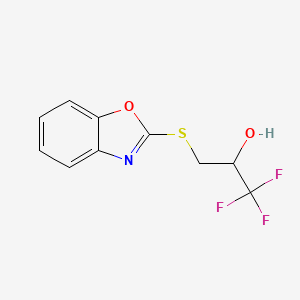
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)
![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
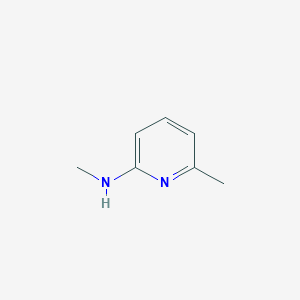

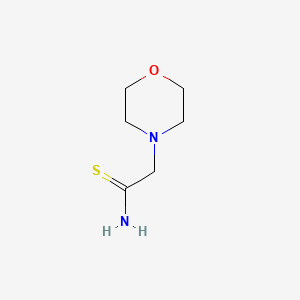

![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)
